3-[Butyl(ethyl)amino]propanoic acid
Overview
Description
3-[Butyl(ethyl)amino]propanoic acid, also known as N-butyl-N-ethyl-beta-alanine, is a chemical compound with the molecular weight of 173.26 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H19NO2/c1-3-5-7-10 (4-2)8-6-9 (11)12/h3-8H2,1-2H3, (H,11,12)
. This indicates that the compound has a carbon backbone with an amino group and a carboxylic acid group attached. Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 173.26 . It is stored at a temperature between 2-8°C .Mechanism of Action
Target of Action
The primary targets of 3-[Butyl(ethyl)amino]propanoic acid are pests such as mosquitoes, deer ticks, body lice, and biting flies . The compound acts as a repellent, deterring these pests from coming into contact with human skin .
Mode of Action
It is believed to be related to the intolerance of mosquitoes and other invertebrate animals to its odor . This intolerance causes the pests to avoid areas where the compound is present .
Biochemical Pathways
The compound is structurally related to β-alanine, a naturally occurring amino acid . This suggests that it may interact with biochemical pathways involving β-alanine or similar compounds.
Result of Action
The primary result of the action of this compound is the repulsion of pests such as mosquitoes, deer ticks, body lice, and biting flies . This helps to prevent bites from these pests, reducing discomfort and the risk of transmission of diseases .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For example, the compound’s repellent effect may be reduced in hot and humid climates, requiring reapplication every 3-4 hours . No harmful effects to humans or the environment are expected from the use of this compound .
properties
IUPAC Name |
3-[butyl(ethyl)amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-3-5-7-10(4-2)8-6-9(11)12/h3-8H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYAVBJJSZJHCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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